Azido-PEG11-amine
Overview
Description
Azido-PEG11-amine is a polyethylene glycol (PEG) derivative containing an azide group and a free amine group. The azide group enables Click Chemistry, while the amine group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde). The hydrophilic PEG spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG11-amine is typically synthesized through a multi-step process involving the functionalization of PEG with azide and amine groups. The process begins with the activation of PEG with a suitable leaving group, followed by nucleophilic substitution with sodium azide to introduce the azide functionality.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Types of Reactions:
Click Chemistry: The azide group reacts with alkynes in the presence of copper (I) or ruthenium catalysts to form stable triazole linkages.
Reduction: The azide group can be reduced to a primary amine using suitable reducing agents such as triphenylphosphine.
Substitution: The amine group reacts with carboxylic acids, activated esters, aldehydes, and ketones to form amide, imine, or Schiff base linkages.
Common Reagents and Conditions:
Copper (I) or Ruthenium Catalysts: Used in Click Chemistry reactions.
Triphenylphosphine: Used for the reduction of the azide group.
Activated Esters and Carbonyl Compounds: React with the amine group to form various linkages.
Major Products:
Triazole Derivatives: Formed from Click Chemistry reactions.
Primary Amines: Formed from the reduction of the azide group.
Amides, Imines, and Schiff Bases: Formed from reactions with the amine group.
Scientific Research Applications
Azido-PEG11-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Azido-PEG11-amine is primarily based on its ability to participate in Click Chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, which are used to conjugate various molecules. The amine group can react with carboxylic acids, activated esters, and carbonyl compounds to form stable linkages, facilitating the attachment of this compound to target molecules .
Comparison with Similar Compounds
- Azido-PEG7-amine
- Azido-PEG23-amine
- Azido-PEG35-amine
Comparison: Azido-PEG11-amine is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular weight. This makes it particularly suitable for applications requiring increased solubility and reduced immunogenicity. In comparison, Azido-PEG7-amine has a shorter PEG chain, resulting in lower hydrophilicity, while Azido-PEG23-amine and Azido-PEG35-amine have longer PEG chains, which may increase the hydrodynamic volume but could also lead to higher viscosity and potential handling challenges .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h1-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFFQZUNGHPPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150981 | |
Record name | 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800414-71-4 | |
Record name | 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1800414-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azido-PEG11-Amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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